N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido) and a meta-methylphenyl (m-tolyl) group at position 2. The molecular formula is C₂₂H₁₈N₄O₅S, with a molecular weight of 450.5 g/mol . While detailed physicochemical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features suggest moderate polarity due to the sulfone and amide groups, which may influence solubility in polar aprotic solvents.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-5-4-6-14(9-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-7-2-3-8-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOBXNWIHLESSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including relevant research findings and case studies.
Structural Characteristics
The compound's structure includes:
- Thieno[3,4-c]pyrazole core : This moiety is known for various biological activities.
- Dioxido and acetamide functionalities : These groups may enhance stability and reactivity.
The molecular formula is , with a molecular weight of approximately 392.4 g/mol.
Biological Activities
Preliminary studies indicate that this compound exhibits several biological activities:
- Antioxidant Activity : Research has shown that compounds within the thieno[3,4-c]pyrazole class can act as antioxidants, protecting cells from oxidative stress.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, thienopyrazoles have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial and fungal strains, suggesting potential applications in treating infections.
Research Findings
A review of the literature reveals important insights into the biological activity of this compound:
Case Study: Antioxidant Effects
In a study assessing the antioxidant properties of thienopyrazole derivatives, it was found that these compounds significantly reduced oxidative damage in erythrocytes exposed to toxic agents. The results indicated a marked decrease in altered erythrocytes when treated with thienopyrazole derivatives compared to controls (see Table 1).
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| Toxic Agent | 40.3 ± 4.87 |
| Thienopyrazole | 12 ± 1.03 |
This suggests that this compound may mitigate oxidative damage.
The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes. Further studies are required to elucidate these pathways.
Comparison with Similar Compounds
Structural Analog: Para-Tolyl Isomer
A closely related analog replaces the m-tolyl group with a para-methylphenyl (p-tolyl) substituent. Both isomers share the same molecular formula and weight but differ in substitution patterns, leading to distinct electronic and steric effects:
- Crystallographic Behavior : While neither compound’s crystal structure is explicitly described, para-substituted analogs generally exhibit higher symmetry, which can influence packing efficiency and melting points.
Heterocyclic Core Variants
describes thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a , 11b , 12 ), which differ in core structure but share functional groups like carbonyls and nitriles:
Key Differences :
- Core Rigidity: The thieno-pyrazole core in the target compound may exhibit greater conformational flexibility compared to the fused thiazolo-pyrimidine or pyrimido-quinazoline systems, impacting binding affinities in biological applications.
- Functional Group Impact : The sulfone group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the nitrile and furan groups in 11a , 11b , and 12 .
Crystallographic and Validation Tools
If crystallized, the m-tolyl group’s asymmetry could complicate structure determination compared to para-substituted analogs, necessitating robust validation tools like those described in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
